molecular formula C11H15NO2 B1310566 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine CAS No. 83598-55-4

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine

Cat. No. B1310566
CAS RN: 83598-55-4
M. Wt: 193.24 g/mol
InChI Key: TZASGTHDRXFGHT-UHFFFAOYSA-N
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Description

The compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a chemical structure that has been the subject of various studies due to its potential applications in medicinal chemistry. It is a derivative of the indene molecule, which is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentene ring. The presence of methoxy groups and the dihydro-1H-inden-2-amine moiety suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an efficient and economical synthesis of a diethyl analog of the compound was reported, which involved a six-step process starting from 2-aminoindan and achieved an overall yield of 49% . This process utilized Friedel–Crafts acetylations and hydrogenations, highlighting the potential for regioselective modifications of the indene scaffold. Although the exact synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not detailed, the methodologies applied to similar compounds could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not explicitly discussed in the provided papers. However, the structure can be inferred to some extent from related compounds. For example, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis, which suggests that the indene core can be functionalized and expanded into more complex heterocyclic systems .

Chemical Reactions Analysis

The indene core, particularly when substituted with functional groups like methoxy, can undergo various chemical reactions. The synthesis of aromatic amide derivatives from a related compound indicates that the indene moiety can be further derivatized to produce compounds with potential anti-inflammatory properties . This suggests that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine could also be a versatile intermediate for the synthesis of a wide range of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine are not directly reported in the provided papers. However, the presence of methoxy groups is known to influence the lipophilicity and electronic properties of a molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. The dihydro-1H-inden-2-amine part of the molecule could contribute to its basicity and potential interaction with biological targets .

Relevant Case Studies

The provided papers do not include case studies directly related to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. However, the studies on similar compounds provide insights into the potential applications of such molecules. For instance, amide derivatives of a related compound were evaluated for anti-inflammatory and analgesic activities, and some showed promising results without the gastrointestinal toxicity associated with common NSAIDs . Another study synthesized analogues with AChE inhibitory activities, suggesting potential for treating Alzheimer's disease .

Scientific Research Applications

Michael Addition Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound has been used in a Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . This reaction resulted in a variety of compounds with different stability .
  • Methods and Procedures : The compound and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition .
  • Results and Outcomes : The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives. The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .

Acetyl Cholinesterase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Derivatives of the compound have been synthesized as potential acetyl cholinesterase inhibitors .

Synthesis of Quinolone Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound is used as a reagent in the synthesis of quinolone compounds . These compounds are used in combination with glucocorticoids for the treatment of airway diseases .

Dye Manufacturing

  • Scientific Field : Industrial Chemistry
  • Application Summary : Heterocyclic compounds, such as “5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine”, are known to be used in the manufacturing of dyes .

Synthesis of Quinolone Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound is used as a reagent in the synthesis of quinolone compounds . These compounds are used in combination with glucocorticoids for the treatment of airway diseases .

Dye Manufacturing

  • Scientific Field : Industrial Chemistry
  • Application Summary : Heterocyclic compounds, such as “5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine”, are known to be used in the manufacturing of dyes .

Safety And Hazards

The compound is classified as an irritant . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASGTHDRXFGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452994
Record name 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine

CAS RN

83598-55-4
Record name 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,6-dimethoxy-2-hydroxyimino-1-indanone (0.27 moles, 6 g) in glacial acetic acid (500 ml) is added with 96% sulfuric acid (3.3 ml) and 10% Pd/C (1.5 g). The mixture is hydrogenated in a Parr apparatus (r.t., 35 psi). When the hydrogen absorption ceases, the catalyst is filtered off through celite, washing with methanol (70 ml). The solution is evaporated to dryness, to obtain a white solid which is dissolved in water, then extracted with ethyl acetate (2×70 ml). The aqueous solution is alkalinized with a 1M sodium hydroxide solution to pH=8-8.5. The product is extracted with methylene chloride (2×70 ml). The organic solution is dried over sodium sulfate and evaporated under vacuum to obtain the solid product. Yield: 4.6 g (88.5%)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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